molecular formula C20H21FN6O5 B610414 Raltegravir CAS No. 518048-05-0

Raltegravir

货号 B610414
CAS 编号: 518048-05-0
分子量: 444.4234
InChI 键: CZFFBEXEKNGXKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Raltegravir is an antiretroviral drug produced by Merck & Co., used to treat HIV infection . It is the first of a new class of HIV drugs, the integrase inhibitors . It is primarily metabolized by glucuronidation .


Synthesis Analysis

The synthesis of Raltegravir involves an eight-step process including aminonitrile formation, protection with benzyloxycarbonyl group, conversion of the nitrile to the amidoxime, cyclization to form hydroxypyrimidinone, N-methylation, amidation with microwave-assistance, deprotection, and amidation with acyl chloride .


Molecular Structure Analysis

The crystal structures of Raltegravir were determined from high-resolution powder XRD patterns using Rietveld refinement . The crystal structure reveals its conformational and synthon differences .


Chemical Reactions Analysis

Raltegravir belongs to the biopharmaceutics classification system (BCS) class II category and has poor aqueous solubility and chemical stability in acidic/basic medium . A colorimetric method has been developed for the estimation of Raltegravir in pharmaceutical formulation and human biological fluids using 3-methyl-2-benzothiazolinone hydrazone (MBTH) reagent .


Physical And Chemical Properties Analysis

Raltegravir has poor aqueous solubility and chemical stability in acidic/basic medium . It is a human immunodeficiency virus integrase strand transfer inhibitor that is prescribed for the treatment of HIV-1 infection .

科研应用

  1. 治疗HIV-1感染:Raltegravir被广泛用于治疗HIV-1感染患者,以其良好的安全性而闻名,没有显著的意外不良事件(R. de Miguel et al., 2018)

  2. 耐药机制:HIV整合酶基因中的突变,如E92Q、G140S、Q148H、N155H和E157Q,可能导致治疗失败和对Raltegravir的耐药性。这些突变会损害整合酶蛋白的活性,并降低对Raltegravir的敏感性(I. Malet et al., 2008)

  3. 耐药患者中病毒DNA动力学:研究表明,某些突变,如Q148H,可以将HIV整合酶“冻结”为催化不活跃状态,而G140S/Q148H等突变可以拯救这种不活跃形式,从而导致对Raltegravir的耐药性(O. Delelis et al., 2008)

  4. 与其他抗逆转录病毒药物的联合应用:Raltegravir在HIV-1感染者中显示出强大的抗逆转录病毒活性,并且在与其他抗逆转录病毒药物(如依非韦伦、替诺福韦和拉米夫定或恩曲他滨)联合使用时耐受性良好(C. Hicks & R. Gulick, 2009)

  5. 安全性和有效性:Raltegravir在多药耐药病毒的治疗经验患者中表现出安全性和有效性,表明其在HIV管理中的宝贵作用,尤其是在治疗选择有限的患者中(B. Grinsztejn et al., 2007)

  6. 交叉耐药谱:交叉耐药研究强调了需要具有对Raltegravir交叉耐药性有限的第二代整合酶抑制剂,这对于管理接受Raltegravir治疗的HIV-1感染患者至关重要(L. Van Wesenbeeck et al., 2010)

Safety And Hazards

Raltegravir is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

未来方向

Raltegravir shows significant and sustained virologic and immunologic response in combination with other antiretrovirals in treatment-experienced HIV-1 infected patients who show evidence of viral replication or multidrug-resistant HIV-1 strains, without any significant tolerability issues . It is increasingly used in children and has shown promising results in the clinic .

性质

IUPAC Name

N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFFBEXEKNGXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048660
Record name Raltegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Raltegravir inhibits HIV integrase to prevent the viral genome being incorporated into the human genome. Raltegravir is primarily metabolized by glucuronidation., Raltegravir inhibits the catalytic activity of HIV-1 integrase, an HIV-1 encoded enzyme that is required for viral replication. Inhibition of integrase prevents the covalent insertion, or integration, of unintegrated linear HIV-1 DNA into the host cell genome preventing the formation of the HIV-1 provirus. The provirus is required to direct the production of progeny virus, so inhibiting integration prevents propagation of the viral infection. Raltegravir did not significantly inhibit human phosphoryltransferases including DNA polymerases alpha, beta, and gamma.
Record name Raltegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raltegravir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Raltegravir

CAS RN

518048-05-0
Record name Raltegravir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518048-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Raltegravir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0518048050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Raltegravir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Raltegravir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RALTEGRAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22VKV8053U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Raltegravir
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8124
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A solution of Raltegravir potassium (˜2 g) in water was acidified with 2N HCl until pH 2 was obtained. The acidified solution was extracted with MTBE (600 ml). The organic extract was evaporated to dryness. Raltegravir free hydroxy (1.5 g) was obtained as a white powder.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
10
Citations
SG Deeks, S Kar, SI Gubernick… - Nature Reviews Drug …, 2008 - go.gale.com
… to raltegravir develops rapidly during virological failure, and that viruses resistant to raltegravir will … dampen enthusiasm for the use of raltegravir in a potentially non-adherent population. …
Number of citations: 40 go.gale.com
JD Croxtall, KA Lyseng-Williamson, CM Perry - Drugs, 2008 - Springer
… raltegravir.[16] No oxidative metabolism of raltegravir was observed in liver microsomes.[21] … primary route of metabolic clearance of raltegravir.[16] After single-dose coadministration of …
Number of citations: 59 link.springer.com
C Hicks, RM Gulick - Clinical Infectious Diseases, 2009 - academic.oup.com
… Raltegravir is the first approved human immunodeficiency … Clinical trials have demonstrated that raltegravir-containing … -resistant HIV infection, raltegravir-containing treatment with an …
Number of citations: 215 academic.oup.com
J Cocohoba, BJ Dong - Clinical therapeutics, 2008 - Elsevier
… , and raltegravir may be taken without regard to meals. In Phase II studies in treatmentnaive patients, raltegravir … disease, the addition of raltegravir to an optimized background regimen …
Number of citations: 153 www.sciencedirect.com
Z Temesgen, DS Siraj - Therapeutics and clinical risk management, 2008 - Taylor & Francis
… -daily dosing regimen for raltegravir. High fat meal slows the rate of absorption of raltegravir but also … may be coadministered with raltegravir without adjustment in the dose of raltegravir. …
Number of citations: 111 www.tandfonline.com
JF Mouscadet, L Tchertanov - … journal of medical …, 2009 - eurjmedres.biomedcentral.com
… , raltegravir, was approved for clinical use under the name of Isentress™. The results of the various clinical trials that have evaluated raltegravir … to treatment with raltegravir. Although …
Number of citations: 60 eurjmedres.biomedcentral.com
JJ Eron, DA Cooper, RT Steigbigel, B Clotet… - The Lancet Infectious …, 2013 - thelancet.com
… in the raltegravir group in the open-label raltegravir phase, raltegravir resistance mutations in the … failure in the open-label raltegravir phase developed raltegravir resistance mutations. …
Number of citations: 159 www.thelancet.com
MD Liedtke, CR Tomlin, SM Lockhart… - Infection and Drug …, 2014 - Taylor & Francis
… of raltegravir. It is well tolerated, and the most commonly reported adverse effects include headache, nausea, and diarrhea. Serious adverse effects with raltegravir … safety of raltegravir in …
Number of citations: 33 www.tandfonline.com
KEE Rokas, PB Bookstaver… - Annals of …, 2012 - journals.sagepub.com
… The nucteoside-based regimen of raltegravir with tenofovir/… Raltegravir used with optimized background therapy … vitro and in vivo data on raltegravir potency, defined as the ability …
Number of citations: 19 journals.sagepub.com
R de Miguel, R Montejano… - Expert opinion on …, 2018 - Taylor & Francis
Introduction: Raltegravir (RAL) was the first commercialized agent from a new drug class with an innovative target, the integrase. Since its introduction in clinical practice RAL has …
Number of citations: 17 www.tandfonline.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。